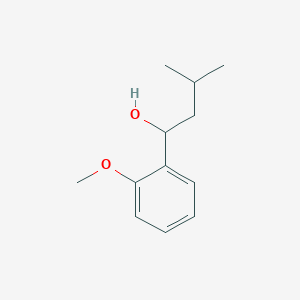

1-(2-Methoxyphenyl)-3-methylbutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYHBYUPCJFKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 2 Methoxyphenyl 3 Methylbutan 1 Ol and Analogues

Elucidation of Nucleophilic Substitution and Elimination Pathways

The reactivity of 1-(2-methoxyphenyl)-3-methylbutan-1-ol in nucleophilic substitution and elimination reactions is largely dictated by the stability of the potential carbocation intermediate. The presence of the 2-methoxyphenyl group plays a crucial role in stabilizing a positive charge at the benzylic position through resonance, suggesting that S_N_1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) pathways are likely to be favored, particularly under acidic or solvolytic conditions. ucsb.edulibretexts.org

In an S_N_1 mechanism, the reaction would proceed in a stepwise manner. The first and rate-determining step involves the departure of the hydroxyl group (protonated to form a better leaving group, H₂O, in acidic media) to form a secondary benzylic carbocation. libretexts.org This carbocation is stabilized by the electron-donating methoxy (B1213986) group on the aromatic ring. In the subsequent fast step, a nucleophile attacks the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the starting alcohol were chiral at the carbinol center. libretexts.org

Concurrently, an E1 elimination reaction can compete with the S_N_1 pathway. ucsb.edu In the E1 mechanism, following the formation of the same carbocation intermediate, a weak base (often the solvent) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. leah4sci.com Given the structure of this compound, elimination could result in the formation of more than one isomeric alkene, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. libretexts.org

The choice between S_N_1 and E1 is often influenced by factors such as the nature of the nucleophile/base and the reaction temperature. masterorganicchemistry.com A strongly basic nucleophile would favor an E2 (bimolecular elimination) pathway, which is a concerted, one-step process. However, for a secondary benzylic alcohol like this compound, S_N_1/E1 pathways are generally more probable, especially with weak bases and polar protic solvents. leah4sci.comchemguide.co.uk

Studies on the photosolvolysis of methoxy-substituted benzyl (B1604629) alcohols have shown that these compounds can undergo photodehydroxylation to form a benzyl cation intermediate, which is then trapped by nucleophiles. rsc.orgrsc.org This further supports the tendency of such systems to form carbocation intermediates, a key feature of S_N_1 and E1 reactions.

Radical Reaction Mechanisms in Arylation Processes

The involvement of this compound and its analogues in radical arylation processes represents a significant area of synthetic chemistry. While direct arylation of this specific alcohol is not detailed, the principles can be understood from studies on similar molecules. Nickel-catalyzed cross-coupling reactions, for example, provide a pathway for the O-arylation of alcohols. rsc.org

In a typical catalytic cycle for such a reaction, an oxidative addition of an aryl halide to a low-valent metal center (e.g., Ni(0)) would occur, followed by a protonolysis step involving the alcohol to generate a metal-alkoxide intermediate. Reductive elimination from this intermediate would then yield the arylated ether product and regenerate the active catalyst. The chemoselectivity of these reactions, particularly in molecules with multiple reactive sites, is a key area of investigation. rsc.org

Furthermore, radical-based arylation methods offer an alternative to transition metal-catalyzed processes. researchgate.net These reactions can proceed through various mechanisms, including homolytic aromatic substitution. While less common for the direct arylation of alcohols, radical pathways are pertinent to the broader context of C-C and C-O bond formation. For instance, the photochemical oxidation of benzylic alcohols can proceed via radical intermediates. researchgate.net

It is important to note that in the context of arylation, the alcohol itself can be the source of the aryl group in certain transformations, or it can be the substrate that is being arylated. The specific reaction conditions and reagents will determine the mechanistic pathway.

Kinetic Studies and Rate Constant Determination in Reaction Progression

Kinetic studies are fundamental to understanding the mechanisms of reactions involving this compound and its analogues. The rate of S_N_1/E1 reactions, for instance, is dependent on the stability of the carbocation intermediate. For substituted benzylic systems, the electronic effects of the substituents on the aromatic ring have a profound impact on the reaction rate.

Research on the solvolysis of ring-substituted benzyl chlorides has demonstrated a strong correlation between substituent effects and reaction rates. nih.govnih.gov Electron-donating groups, such as the methoxy group in this compound, are known to accelerate the rate of solvolysis by stabilizing the developing positive charge in the transition state leading to the carbocation. nih.govnih.gov

The rate constants for the reactions of various alcohols with radical species, such as the hydroxyl (OH) radical, have also been determined. For example, a study on 3-methoxy-3-methyl-1-butanol reported a rate constant of (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals at 296 ± 2 K. nih.govresearchgate.net Such data is crucial for atmospheric chemistry and can provide insights into the reactivity of the C-H bonds in similar molecules in the presence of radicals.

The following table presents representative rate constants for reactions of compounds analogous to this compound.

| Reactant | Reaction Partner | Rate Constant (k) | Temperature (K) | Reference |

|---|---|---|---|---|

| 3-Methoxy-3-methyl-1-butanol | OH radical | (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 | nih.gov |

| 4-Methoxybenzyl chloride | Solvolysis in 20% acetonitrile (B52724) in water | 2.2 s⁻¹ | 298 | nih.gov |

| 2-Butanol | NO₃ radical | (2.51 ± 0.42) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | Room Temperature | researchgate.net |

| 3-Methyl-2-butanol | NO₃ radical | (3.06 ± 0.52) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | Room Temperature | researchgate.net |

Computational Analysis of Reaction Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the corresponding energy profiles. bohrium.com For reactions involving this compound and its analogues, DFT calculations can provide valuable insights into the competition between different pathways, such as S_N_1/S_N_2 and E1/E2. researchgate.net

Computational studies on the nickel-catalyzed arylation of amino alcohols have shed light on the origins of chemoselectivity, revealing that the reductive elimination step is often rate-determining. rsc.org The energy differences between the transition states for N-arylation versus O-arylation can explain the observed product distribution. rsc.org

In the context of S_N_1 reactions, computational models can be used to calculate the stability of the carbocation intermediate and the energy barrier for its formation. libretexts.org The planarity of the carbocation and the delocalization of the positive charge by the methoxy-substituted phenyl ring can be visualized and quantified. Similarly, for E1 and E2 reactions, the transition state geometries and activation energies can be computed to predict the favored pathway and the stereochemical outcome. ucsb.edu

DFT calculations have also been employed to study radical reactions. For instance, the mechanism of iron-catalyzed cross-coupling reactions between haloalkanes and aryl Grignard reagents has been investigated, revealing a Fe(I)/Fe(II)/Fe(III) catalytic cycle involving alkyl radical intermediates. nih.gov Such studies provide a detailed, atomistic-level understanding of the reaction progress.

The energy profile of a reaction, as calculated by computational methods, maps the energy of the system as it proceeds from reactants to products, passing through transition states and intermediates. The height of the energy barriers on this profile corresponds to the activation energy of each step, which is directly related to the reaction rate.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific literature and chemical databases, the specific spectroscopic data required to construct an article on "this compound" could not be located. The search included targeted queries for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Fourier-Transform Raman (FT-Raman) Spectroscopy, and Mass Spectrometry data for this particular chemical compound.

While information on related isomers and similar structures is available, no specific experimental or detailed predicted data for this compound was found in the accessible resources. Scholarly articles detailing the synthesis and characterization of this exact compound, which would typically contain the necessary spectroscopic information, were not identified.

Therefore, it is not possible to generate the requested article with the specified detailed sections on spectroscopic characterization and structural elucidation, as the foundational data is not available in the public domain at this time.

Spectroscopic Characterization and Structural Elucidation Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. In 1-(2-Methoxyphenyl)-3-methylbutan-1-ol, the chromophore responsible for UV absorption is the 2-methoxyphenyl group. The saturated alkyl alcohol chain does not absorb significantly in the typical UV-Vis range (200-800 nm).

The spectrum is expected to be dominated by π→π* transitions within the benzene (B151609) ring. The presence of the methoxy (B1213986) group (an auxochrome) typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum of a closely related compound, anisole (B1667542) (methoxybenzene), shows characteristic absorption bands. science-softcon.deresearchgate.net A similar pattern would be expected for the target compound.

Table 3: Typical UV-Vis Absorption Maxima for Related Chromophores

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Anisole | Cyclohexane | ~271, ~278 | ~1450, ~1700 | π→π* (B-band) |

| 2-Methylanisole | Not Specified | ~271, ~277 | Not Specified | π→π* (B-band) |

Data is based on analogous compounds; λmax values for this compound are expected to be similar. cdnsciencepub.comnist.gov The fine structure observed is characteristic of aromatic systems. utoronto.ca

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for suitable derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, which is a liquid or low-melting solid, obtaining a single crystal suitable for X-ray diffraction may require the synthesis of a crystalline derivative (e.g., an ester or urethane).

If a suitable crystal is obtained, the analysis would reveal key structural parameters. Based on crystal structures of related 2-methoxyphenyl derivatives, certain features can be anticipated. nih.govnih.gov The methoxy group is often nearly coplanar with the benzene ring. The crystal packing would likely be influenced by hydrogen bonding involving the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, forming chains or more complex networks in the solid state. iucr.org This technique is also the gold standard for determining the absolute stereochemistry of chiral molecules. amanote.com While the parent compound is achiral, a chiral derivative could be analyzed to confirm its absolute configuration.

Table 4: Expected Structural Parameters from X-ray Crystallography Based on Analogous Structures

| Parameter | Typical Value | Significance |

| C-C (aromatic) bond length | ~1.39 Å | Confirms the aromatic nature of the ring. |

| C-O (methoxy) bond length | ~1.37 Å | Typical length for an aryl-alkyl ether. |

| C-O-C (methoxy) bond angle | ~118° | Reflects the sp² hybridization of the aromatic carbon and sp³ of the methyl carbon. |

| O-H···O hydrogen bond distance | ~2.7 - 2.9 Å | Indicates the presence and strength of intermolecular hydrogen bonding. |

Computational Chemistry and Theoretical Studies of 1 2 Methoxyphenyl 3 Methylbutan 1 Ol and Analogues

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like 1-(2-Methoxyphenyl)-3-methylbutan-1-ol. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For an analogue, 3-Methoxy-3-methylbutan-1-ol, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to analyze its reactivity. These calculations help in understanding the compound's structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties are crucial for predicting a molecule's behavior in chemical reactions. For instance, the distribution of electron density helps in identifying which parts of the molecule are electron-rich or electron-poor. DFT calculations can reveal that the electron-withdrawing nature of a hydroxyl group can increase the electrophilicity at an adjacent carbon atom, making it more susceptible to nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) (Note: Data is hypothetical for this compound, based on general principles of DFT calculations for similar organic molecules.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Angle | C-O-H (hydroxyl) | 109.5° |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comucalgary.ca The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comucalgary.ca The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netmaterialsciencejournal.org Conversely, a large gap implies greater stability. The energies of the HOMO and LUMO can be used to calculate important molecular properties such as ionization potential and electron affinity. FMO analysis provides a visual representation of where these orbitals are located on the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies (Theoretical) (Note: Data is hypothetical for this compound, based on general principles.)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. wikipedia.orgwisc.edunih.govq-chem.comwisc.edu It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which closely correspond to the familiar Lewis structure representation. wikipedia.orgwisc.eduwisc.edu

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.comnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate potential.

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for hydrogen bonding. The aromatic ring would show a region of negative potential above and below the plane of the ring, characteristic of the π-electron system.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in frequency conversion and optical switching. jhuapl.eduaps.org Computational methods can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking laborious and expensive synthesis and experimental characterization.

The key NLO properties of a molecule are its polarizability (α) and first hyperpolarizability (β). These parameters describe how the molecule's electron cloud is distorted by an external electric field. Molecules with large hyperpolarizability values are expected to exhibit significant NLO effects. Computational studies on molecules with similar structural motifs, such as those containing methoxyphenyl groups, have been performed to evaluate their NLO potential. researchgate.net For this compound, theoretical calculations could determine its dipole moment, polarizability, and hyperpolarizability, offering insights into its potential as an NLO material.

Spin Density and Mulliken Atomic Spin Populations for Radical Species

While the parent molecule this compound is a closed-shell species, its radical cation or anion, or radicals formed through hydrogen abstraction, would be open-shell systems. For such species, understanding the distribution of the unpaired electron is crucial for predicting their reactivity. Spin density analysis provides a map of the unpaired electron's distribution across the molecule. nih.gov

Mulliken population analysis can be extended to open-shell systems to calculate the atomic spin populations, which quantify the contribution of each atom to the total spin of the radical. libretexts.orgwikipedia.org These calculations can identify the atom or atoms that bear the highest spin density, which are typically the most reactive sites in the radical. For a radical derived from this compound, for example, one could determine if the unpaired electron is localized on the oxygen atom, a carbon atom, or delocalized over the aromatic ring.

Molecular Docking and Ligand-Receptor Interaction Modeling (In Silico Applications)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. sav.skjbcpm.commdpi.comnih.govnih.govnih.govunar.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govunar.ac.id

For a molecule like this compound, molecular docking could be used to explore its potential to interact with various biological targets. Given its structural similarity to certain classes of compounds, it could be docked into the active sites of enzymes or receptors to predict its binding affinity and binding mode. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov For example, analogues with a methoxy flavone (B191248) structure have been studied for their interactions with estrogen and epidermal growth factor receptors. nih.gov This information is invaluable for the rational design of new molecules with improved biological activity.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. rsc.orgacs.org For a molecule like this compound, a PES analysis provides critical insights into its conformational landscape, identifying stable conformers, transition states between them, and the energy barriers for rotation around its flexible single bonds. Such studies are crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical, chemical, and biological properties. nih.gov

Theoretical studies on analogues such as substituted phenylallyl alcohols and phenyl derivatives of butanol isomers have demonstrated the utility of computational methods in elucidating their structural and energetic properties. acs.orgresearchgate.net These studies often employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energies of different molecular arrangements. researchgate.netresearchgate.net

The conformational flexibility of this compound arises primarily from the rotation around several key dihedral angles:

The C-C bond connecting the isobutyl group to the carbinol carbon.

The C-O bond of the hydroxyl group.

The C-C bond between the carbinol carbon and the phenyl ring.

The C-O bond of the methoxy group.

A detailed PES analysis would involve systematically varying these dihedral angles and calculating the corresponding energy at each point, resulting in a multidimensional energy map. The minima on this surface correspond to stable, low-energy conformations, while the saddle points represent the transition states for conformational changes.

Detailed Research Findings for Analogous Compounds:

In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the methoxy group is conceivable. This interaction would significantly stabilize certain conformations and would be a key feature to investigate in a PES scan. Studies on phenyl derivatives of butanol isomers have highlighted how the position of the hydroxyl group and the presence of an aromatic ring influence the formation of supramolecular structures through hydrogen bonding. acs.orgnih.gov

Illustrative Potential Energy Surface Data:

The following table represents a hypothetical, illustrative dataset for a simplified PES scan of this compound, focusing on the rotation around the dihedral angle involving the hydroxyl and methoxy groups to explore the potential for intramolecular hydrogen bonding. The energy values are for illustrative purposes to demonstrate the expected trends.

| Dihedral Angle (HO-C-C-O) (°) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 0.00 | Global Minimum (Intramolecular H-bond) |

| 30 | 0.85 | Slightly twisted |

| 60 | 2.50 | Gauche conformation |

| 90 | 4.20 | Transition State 1 |

| 120 | 3.10 | Gauche conformation |

| 150 | 1.50 | Partially eclipsed |

| 180 | 5.00 | Local Maximum (Steric clash) |

This illustrative data suggests that the conformation with a dihedral angle of 0°, allowing for an intramolecular hydrogen bond, is the most stable. As the hydroxyl group rotates away from the methoxy group, the energy increases, peaking at transition states where steric hindrance is maximized. A full PES analysis would explore the interplay of all relevant dihedral angles to map out the complete conformational space of the molecule.

Synthetic Applications and Derivatization of 1 2 Methoxyphenyl 3 Methylbutan 1 Ol and Analogues

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 1-(2-Methoxyphenyl)-3-methylbutan-1-ol allows it to be a precursor for molecules with potential applications in materials science, pharmaceuticals, and agriculture. The alcohol moiety can be readily converted into other functional groups, while the aromatic ring can undergo electrophilic substitution, enabling the construction of elaborate molecular architectures.

Precursors to Natural Products (e.g., Phormidolides)

The synthesis of complex natural products such as the phormidolides, a family of marine macrolides, involves highly convergent and stereoselective strategies. These synthetic routes rely on the assembly of several complex molecular fragments. A comprehensive review of published synthetic pathways toward phormidolides does not indicate the use of this compound or its direct analogues as a key precursor or building block. The construction of these natural products typically begins from different chiral starting materials to build the necessary stereocenters of the polyketide chain.

Intermediates for Agrochemicals

While many aromatic alcohols and their derivatives serve as intermediates in the synthesis of pesticides and herbicides, the specific application of this compound as an intermediate in the production of agrochemicals is not extensively documented in publicly available literature. However, related structures, such as 4-(p-methoxyphenyl)-2-aminobutane, which can be derived from a corresponding butanol precursor, have been investigated for their insecticidal properties. google.com Additionally, compounds containing the β-azolyl ketone framework, which can be synthesized from chalcone (B49325) analogues, have been described in formulations for fungicides, bactericides, and herbicides. mdpi.com This suggests that derivatives of methoxyphenyl butanol structures hold potential in the agrochemical field, even if the specific role of the title compound is not yet established.

Precursors for Advanced Heterocyclic Systems (e.g., Imidazo[1,2-b]pyridazine-Based Compounds)

The imidazo[1,2-b]pyridazine (B131497) scaffold is a significant heterocyclic system in medicinal chemistry. The standard synthesis for this class of compounds involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. researchgate.netusitc.gov

This compound can serve as a viable precursor for the required α-bromoketone through a two-step synthetic sequence:

Oxidation: The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(2-Methoxyphenyl)-3-methylbutan-1-one. This transformation is a fundamental process in organic synthesis and can be achieved with high efficiency using a variety of modern and classical oxidizing agents.

α-Bromination: The resulting ketone can then undergo bromination at the α-position (the carbon adjacent to the carbonyl group) to yield the key intermediate, 2-bromo-1-(2-methoxyphenyl)-3-methylbutan-1-one.

This α-bromoketone possesses the necessary electrophilic center to react with the nucleophilic nitrogen atoms of a 3-aminopyridazine (B1208633) derivative, leading to the formation of the fused imidazo[1,2-b]pyridazine ring system. This strategy highlights the utility of the title compound as a building block for accessing medicinally relevant heterocyclic structures.

Synthesis of Dehydrozingerone (B89773) Analogues and their O-Alkyl Derivatives

Dehydrozingerone, a compound structurally related to curcumin, is known for its various biological activities. Analogues of dehydrozingerone are of significant interest for synthetic and medicinal chemists. These compounds are typically synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with a ketone.

While this compound is not directly used, its structural components can be found in dehydrozingerone analogues. For instance, an analogue can be synthesized from 2-methoxybenzaldehyde (B41997) and 3-methyl-2-butanone. Furthermore, if the aromatic ring contains a phenolic hydroxyl group, as in analogues derived from vanillin, this group can be readily alkylated. This O-alkylation is a common derivatization strategy to modify the compound's physicochemical properties. The reaction typically involves treating the phenolic analogue with an alkyl halide in the presence of a base like potassium carbonate.

| Starting Aldehyde | Starting Ketone | Product (Dehydrozingerone Analogue) |

| Vanillin | 4-Methylpentan-2-one | (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one |

| O-Alkylated Vanillins | Methyl cyclopropyl (B3062369) ketone | (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-ones |

| 4-Methoxybenzaldehyde | 3,4-(Dimethoxy)phenyl methyl ketone | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone (Chalcone) |

This table showcases examples of reactants used to synthesize analogues of dehydrozingerone and related chalcones.

Functional Group Interconversions and Modifications of the Alcohol Moiety

The secondary alcohol group in this compound is a key site for synthetic modifications, allowing for its conversion into a variety of other functional groups. These interconversions are fundamental for creating derivatives with altered reactivity and properties.

Oxidation to Ketones: The most direct modification is the oxidation of the secondary alcohol to the corresponding ketone, 1-(2-Methoxyphenyl)-3-methylbutan-1-one. A wide range of methods are available, from classic chromium-based reagents to greener, modern alternatives. Photochemical methods using catalysts like Eosin Y or thioxanthenone with molecular oxygen (from air) as the oxidant provide an environmentally benign approach. google.commdpi.com Iron-based catalysts also effectively promote the oxidation of benzylic alcohols. google.com

Formation of Ethers (Etherification): The hydroxyl group can be converted into an ether moiety. The classical Williamson ether synthesis, involving deprotonation to an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, direct acid-catalyzed dehydrative etherification can be used to form symmetrical ethers or, by reacting with a different primary alcohol, unsymmetrical ethers. mdpi.com Iron(III) triflate has been shown to be an efficient catalyst for this direct transformation. mdpi.com

Formation of Esters (Esterification): Esters can be readily prepared by reacting the alcohol with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. Reactions with anhydrides can often proceed with high yields, sometimes even in the absence of a solvent or catalyst, which is advantageous from an industrial and environmental perspective.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) to form the corresponding alkyl halide. This is typically achieved using standard reagents such as thionyl chloride (for chlorides), phosphorus tribromide (for bromides), or a combination of triphenylphosphine (B44618) and iodine. These alkyl halides are versatile intermediates for subsequent nucleophilic substitution reactions.

| Transformation | Functional Group Change | Typical Reagents |

| Oxidation | Alcohol → Ketone | CrO₃, PCC, Eosin Y/O₂/light, Fe(III) catalysts |

| Etherification | Alcohol → Ether | NaH then R-X (Williamson); H⁺/heat; Fe(OTf)₃ |

| Esterification | Alcohol → Ester | RCOOH/H⁺; RCOCl; (RCO)₂O |

| Halogenation | Alcohol → Alkyl Halide | SOCl₂, PBr₃, PPh₃/I₂ |

This table summarizes common functional group interconversions for the secondary alcohol moiety.

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that allows for the modification of complex molecules at a late step, enabling the rapid generation of analogues without the need for de novo synthesis. This compound and its derivatives are excellent candidates for LSF strategies to create chemical libraries for screening purposes.

The primary targets for LSF on this scaffold are the C-H bonds of the aromatic ring and, to a lesser extent, the aliphatic side chain.

Aromatic C-H Functionalization: The 2-methoxy group on the phenyl ring is an activating, ortho-para directing group. This inherent electronic bias can be exploited for regioselective functionalization.

Electrophilic Aromatic Substitution: Classical reactions like halogenation, nitration, or Friedel-Crafts acylation can introduce new substituents, primarily at the C4 and C6 positions (para and ortho to the methoxy (B1213986) group, respectively).

Metal-Catalyzed C-H Activation: Modern transition-metal catalysis, particularly with palladium, offers sophisticated methods for C-H activation. These reactions can be directed by a nearby functional group or proceed based on the intrinsic reactivity of the C-H bonds, allowing for the introduction of aryl, alkyl, and other functional groups with high selectivity. Thianthrenation is another advanced technique that can introduce a versatile functional handle onto arenes with high regioselectivity, which can then be converted into numerous other groups.

Aliphatic C-H Functionalization: While more challenging due to the lower reactivity of sp³ C-H bonds, methods exist for their selective functionalization. For benzylic positions, selective oxidation to introduce new hydroxyl or carbonyl groups is possible. Radical-based reactions, often initiated by photoredox catalysis, can also be employed to introduce functionality onto the alkyl chain, further diversifying the molecular structure.

By applying these LSF strategies, a single core structure like this compound can be efficiently elaborated into a diverse array of analogues, accelerating the exploration of structure-activity relationships in drug discovery and materials science.

Development of Chiral Auxiliaries and Ligands from Related Structures

While direct applications of this compound in the development of chiral auxiliaries and ligands are not extensively documented in publicly available research, the broader class of chiral 1-aryl-alkanols, particularly those bearing coordinating ortho-substituents like the methoxy group, represents a valuable platform for designing stereodirecting agents in asymmetric synthesis. The fundamental principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired chiral center is created, the auxiliary is removed for potential reuse. Similarly, chiral ligands coordinate to a metal center to form an asymmetric catalyst that can induce enantioselectivity in a wide range of transformations.

The structural motifs present in this compound—a chiral benzylic alcohol with an ortho-methoxy group—are features that have been successfully exploited in other molecular frameworks for asymmetric catalysis. The ortho-methoxy group, for instance, can act as a hemilabile coordinating group, which can reversibly bind to a metal center, thereby influencing the steric and electronic environment of the catalytic site. This coordination can help in creating a more rigid and well-defined chiral pocket around the metal, leading to higher enantioselectivities.

For example, chiral amino alcohols are a well-established class of compounds used to prepare chiral auxiliaries and ligands. These are often employed in asymmetric reductions of ketones and imines, as well as in alkylation and addition reactions. nih.govrsc.org The reagents prepared from borane (B79455) and chiral amino alcohols have shown very high enantioselectivities in the reduction of various ketones and oxime ethers. rsc.org The underlying principle often involves the formation of a transient chiral complex that delivers a hydride or an organic group to one face of the prochiral substrate preferentially.

Furthermore, polymer-supported chiral amino alcohols have been developed to facilitate catalyst recovery and reuse. For instance, a chiral amino alcohol anchored to a polystyrene resin, when treated with borane, forms a polymeric chiral reducing agent. This system has been effective in the asymmetric reduction of ketones, affording optically active alcohols with high enantiomeric purity. psu.edu

In the context of ligands for metal-catalyzed reactions, the design often focuses on creating a stable chelate complex with the metal. Ligands derived from chiral 1,2-amino alcohols can form such stable complexes and have been used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The following table provides an overview of common classes of chiral auxiliaries and ligands derived from structures analogous to 1-aryl-alkanols, highlighting the types of reactions they influence and the typical stereoselectivities achieved.

| Chiral Auxiliary/Ligand Class | Precursor Type | Typical Application | Achieved Enantioselectivity (ee) |

| Oxazolidinones | Amino alcohols | Aldol (B89426) reactions, Alkylations | >95% |

| Pseudoephedrine Amides | Pseudoephedrine | Alkylations | >90% |

| Amino alcohol-derived boranes | Amino alcohols | Ketone reductions | up to 97% |

| Chiral Phosphine Ligands | Amino alcohols, BINOL | Asymmetric Hydrogenation | >99% |

| Salen Ligands | Chiral Diamines | Epoxidation, Cyclopropanation | >95% |

Future Research Directions and Advanced Methodologies

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The conventional synthesis of 1-(2-Methoxyphenyl)-3-methylbutan-1-ol likely involves the Grignard reaction between 2-methoxybenzaldehyde (B41997) and an isobutylmagnesium halide. libretexts.org Future research will focus on developing alternative pathways that offer improved yields, higher selectivity, and milder reaction conditions.

Alternative Carbon-Carbon Bond Forming Reactions: Research into transition-metal-free reactions, such as the Guerbet-type radical coupling of aromatic alcohols, presents an atom- and step-economical alternative for C-alkylation. researchgate.net Another avenue involves the use of organocuprate reagents, which can exhibit different reactivity and selectivity compared to Grignard reagents, particularly with complex substrates. nih.gov

Biocatalysis: The use of enzymes, specifically alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to chiral aromatic alcohols. nih.gov A future approach could involve the asymmetric reduction of a precursor ketone, 2-methoxyisovalerophenone, using a robust ADH to produce enantiomerically pure this compound. This biocatalytic method operates under mild conditions (aqueous media, room temperature) and can achieve excellent enantioselectivity. nih.gov

Table 1: Comparison of Potential Synthetic Routes

| Method | Typical Reactants | Key Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Reaction | 2-Methoxybenzaldehyde, Isobutylmagnesium Halide | Well-established, versatile | Moisture-sensitive, exothermic, potential for side reactions |

| Guerbet-Type Coupling | Aromatic alcohol precursors | Transition-metal-free, atom-economical | Requires higher temperatures, catalyst development |

| Biocatalytic Reduction | 2-Methoxyisovalerophenone, Alcohol Dehydrogenase, Cofactor | High enantioselectivity, green conditions, mild | Enzyme availability and stability, substrate scope |

Application of Flow Chemistry and Continuous Processing in Synthesis

Translating the synthesis of this compound from traditional batch processes to continuous flow systems offers significant advantages in safety, control, and scalability. chemicalindustryjournal.co.uk Grignard reactions are often highly exothermic, and flow reactors with their high surface-area-to-volume ratio provide superior heat management, minimizing the risk of thermal runaways and improving selectivity. beilstein-journals.org

In a continuous flow setup, the Grignard reagent (isobutylmagnesium halide) could be generated in-situ and immediately reacted with a stream of 2-methoxybenzaldehyde. chemicalindustryjournal.co.ukvapourtec.com This "just-in-time" generation avoids the hazards associated with storing large quantities of the highly reactive Grignard reagent. chemicalindustryjournal.co.uk Precise control over residence time, temperature, and stoichiometry in a flow reactor can lead to higher yields and purity compared to batch methods. beilstein-journals.org

Table 2: Batch vs. Flow Synthesis for Grignard Reactions

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, highly efficient |

| Safety | Risk of thermal runaway, storage of reactive intermediates | Enhanced safety, in-situ generation of reagents |

| Process Control | Difficult to control mixing and temperature gradients | Precise control over stoichiometry, residence time, temperature |

| Scalability | Challenging, requires reactor redesign | Straightforward, "scaling-out" by parallelization or longer run times |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. nih.gov For the synthesis of this compound, ML models could be trained on large datasets of Grignard reactions to predict the yield and selectivity under various conditions (e.g., solvent, temperature, catalyst). mit.eduacs.org

These predictive models can significantly reduce the number of experiments needed for process development. nih.gov For instance, an ML algorithm could identify the optimal solvent and temperature to maximize the yield of the desired alcohol while minimizing the formation of byproducts. mit.edu Furthermore, AI can be used for "low-data" scenarios, leveraging transfer learning from broader reaction classes to make accurate predictions for specific transformations, accelerating the development of novel synthetic routes. nih.gov

Further Elucidation of Mechanistic Pathways for Complex Transformations

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The Grignard addition to an aldehyde is generally understood, but the presence of the ortho-methoxy group on the benzaldehyde (B42025) ring introduces complexity. libretexts.org This group can act as a chelating agent, coordinating with the magnesium ion of the Grignard reagent.

This chelation can lock the conformation of the aldehyde, leading to a "chelation-controlled" reaction pathway. researchgate.net Such control can have a profound impact on the stereochemical outcome of the reaction if a chiral center is present or formed. Future research employing in-situ spectroscopic techniques (like ReactIR) combined with computational modeling can provide detailed insights into the transition states and intermediates involved. researchgate.net Understanding these pathways will allow for the rational design of reaction conditions to enhance selectivity and yield.

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic processes. For the Grignard synthesis of this compound, a primary focus is the replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). beyondbenign.org These solvents pose safety risks and are often difficult to recover.

Greener alternatives derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have been shown to be effective, and in some cases superior, solvents for Grignard reactions. umb.edusigmaaldrich.comrsc.org These solvents offer advantages such as lower water miscibility (simplifying workup and recovery), reduced tendency to form peroxides, and derivation from biomass. rsc.orgijarse.com Additionally, research into solvent-free reaction conditions or the use of deep eutectic solvents could further minimize environmental impact. The development of catalytic, rather than stoichiometric, approaches and the use of energy-efficient methods like microwave irradiation also represent important directions for sustainable synthesis. umb.edu

Table 3: Properties of Solvents for Grignard Reactions

| Solvent | Source | Boiling Point (°C) | Water Miscibility | Key Advantage |

|---|---|---|---|---|

| Diethyl Ether | Petrochemical | 34.6 | Slight | Traditional, effective |

| Tetrahydrofuran (THF) | Petrochemical | 66 | Miscible | Good solvating power |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | 80 | Limited | Greener alternative, easy separation from water |

| Cyclopentyl Methyl Ether (CPME) | Petrochemical | 106 | Very Low | High boiling point, resists peroxide formation |

Q & A

Basic Research Question

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers. Retention times are compared against racemic mixtures .

- NMR Spectroscopy :

- NOESY : Detect spatial proximity between the methoxyphenyl group and methyl branches to infer stereochemistry.

- Chiral Derivatization : Use Mosher’s acid to convert alcohols into esters, enabling differentiation of enantiomers via or NMR .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data for this compound is limited, general protocols for aromatic alcohols apply:

- Storage : Store in airtight containers away from oxidizing agents (e.g., HNO) to prevent decomposition .

How does the 2-methoxyphenyl substituent influence the compound’s molecular interactions in solid-state or solution-phase studies?

Advanced Research Question

The ortho-methoxyphenyl group disrupts π-π stacking due to steric hindrance and electronic effects, as shown in DFT studies of analogous radicals (). This leads to:

- Reduced Crystallinity : Difficulty forming ordered columns in X-ray diffraction studies.

- Solubility Enhancement : Increased polarity from the methoxy group improves solubility in polar solvents (e.g., DMSO).

- Computational Validation : DFT calculations (B3LYP/6-31G*) model steric clashes between the methoxy group and adjacent methyl branches .

How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Advanced Research Question

- NMR Discrepancies :

- Dynamic Effects : Rotameric equilibria of the methoxyphenyl group may split peaks. Use variable-temperature NMR (VT-NMR) to slow conformational changes .

- Solvent Effects : Compare NMR in CDCl vs. DMSO-d to identify hydrogen-bonding interactions.

- IR Ambiguities :

- O-H Stretch : Broad peaks (~3400 cm) may overlap with C-H stretches. Deuterium exchange (DO) confirms alcohol presence .

What role does this compound play in pharmacological or materials science research?

Advanced Research Question

- Pharmacology : Structurally similar to urea derivatives (e.g., 1-(2-fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea in ), it may serve as a precursor for bioactive molecules targeting ion channels or enzymes.

- Materials Science : The methoxyphenyl group’s steric bulk makes it a candidate for designing liquid crystals or non-linear optical (NLO) materials .

What computational methods are suitable for predicting the reactivity and stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.